molecular formula C21H28N6O B6044938 N-(2-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

N-(2-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

Cat. No. B6044938
M. Wt: 380.5 g/mol
InChI Key: WUJWMOWUSOCPCP-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as MP-10 and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of MP-10 involves the activation of serotonin receptors and the inhibition of dopamine receptors. This results in an increase in the levels of serotonin in the brain, which is associated with improved mood and reduced anxiety. Additionally, the inhibition of dopamine receptors reduces the rewarding effects of drugs of abuse, making it a potential candidate for the treatment of addiction.
Biochemical and Physiological Effects:
MP-10 has been found to have several biochemical and physiological effects, including the modulation of neurotransmitter levels, the reduction of inflammation, and the regulation of pain perception. These effects are mediated through the activation of serotonin receptors and the inhibition of dopamine receptors.

Advantages and Limitations for Lab Experiments

One of the main advantages of MP-10 for lab experiments is its high selectivity for serotonin receptors, which allows for more precise targeting of specific brain circuits. Additionally, MP-10 has been found to have a low toxicity profile, making it a relatively safe compound to work with. However, one of the limitations of MP-10 is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of MP-10, including its potential use in the treatment of depression, anxiety, addiction, and chronic pain. Additionally, further research is needed to better understand the mechanism of action of MP-10 and its potential interactions with other neurotransmitter systems. Furthermore, the development of more efficient synthesis methods and novel analogs of MP-10 could lead to the discovery of even more potent and selective compounds.

Synthesis Methods

The synthesis of MP-10 involves the reaction of 2-methylphenylpiperazine with 4-(6-chloro-4-pyrimidinyl)piperazine, followed by the addition of piperidine and carboxylic acid. The resulting product is then purified through various techniques, such as column chromatography, to obtain pure MP-10. This synthesis method has been optimized to ensure high yields and purity of the final product.

Scientific Research Applications

MP-10 has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been shown to act as a selective serotonin receptor agonist and a dopamine receptor antagonist, which makes it a potential candidate for the treatment of depression, anxiety, and addiction. Additionally, MP-10 has been found to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain.

properties

IUPAC Name

N-(2-methylphenyl)-4-(6-piperidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O/c1-17-7-3-4-8-18(17)24-21(28)27-13-11-26(12-14-27)20-15-19(22-16-23-20)25-9-5-2-6-10-25/h3-4,7-8,15-16H,2,5-6,9-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJWMOWUSOCPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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